molecular formula C9H10N4O3 B11883456 2-Amino-3-methyl-6-nitro-2,3-dihydroquinazolin-4(1H)-one CAS No. 91810-62-7

2-Amino-3-methyl-6-nitro-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11883456
CAS No.: 91810-62-7
M. Wt: 222.20 g/mol
InChI Key: MEANOOCWFCIJOO-UHFFFAOYSA-N
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Description

2-Amino-3-methyl-6-nitro-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-methyl-6-nitro-2,3-dihydroquinazolin-4(1H)-one typically involves the condensation of appropriate starting materials under controlled conditions. A common method might include the reaction of 2-amino-3-methylbenzoic acid with nitroaniline in the presence of a dehydrating agent.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming nitroso or nitro derivatives.

    Reduction: Reduction reactions could convert the nitro group to an amino group.

    Substitution: The compound might participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation might be used.

    Substitution: Conditions would vary based on the specific substitution reaction, but could include the use of bases or acids as catalysts.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield nitroso derivatives, while reduction could produce amino derivatives.

Scientific Research Applications

2-Amino-3-methyl-6-nitro-2,3-dihydroquinazolin-4(1H)-one could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigation of its potential therapeutic effects, such as antimicrobial or anticancer properties.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. In a biological setting, the compound might interact with specific enzymes or receptors, influencing cellular pathways. Molecular targets could include proteins involved in signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-methylquinazolin-4(1H)-one: Lacks the nitro group, which could affect its reactivity and biological activity.

    6-Nitroquinazolin-4(1H)-one: Lacks the amino and methyl groups, potentially altering its chemical properties and applications.

Uniqueness

2-Amino-3-methyl-6-nitro-2,3-dihydroquinazolin-4(1H)-one is unique due to the combination of functional groups, which can influence its reactivity and potential applications. The presence of both amino and nitro groups allows for a diverse range of chemical reactions and interactions.

Properties

CAS No.

91810-62-7

Molecular Formula

C9H10N4O3

Molecular Weight

222.20 g/mol

IUPAC Name

2-amino-3-methyl-6-nitro-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C9H10N4O3/c1-12-8(14)6-4-5(13(15)16)2-3-7(6)11-9(12)10/h2-4,9,11H,10H2,1H3

InChI Key

MEANOOCWFCIJOO-UHFFFAOYSA-N

Canonical SMILES

CN1C(NC2=C(C1=O)C=C(C=C2)[N+](=O)[O-])N

Origin of Product

United States

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